4-Bromo-2-methylphenyl isocyanate

Beschreibung

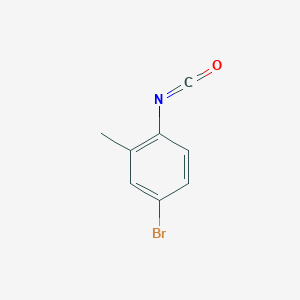

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYRHQYINQHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370819 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-98-6 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylphenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylphenyl isocyanate (CAS No. 1591-98-6), a versatile reagent in modern organic synthesis. We will delve into its physicochemical properties, core reactivity, and established applications, with a particular focus on its role as a key building block in the development of novel pharmaceutical compounds and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical, field-tested insights into its handling, reaction mechanisms, and synthetic utility.

Introduction: The Strategic Importance of Aryl Isocyanates

Aryl isocyanates are a class of highly valuable intermediates in organic chemistry, characterized by the reactive isocyanate (-N=C=O) functional group attached to an aromatic ring. The electrophilicity of the central carbon atom in the isocyanate moiety makes it highly susceptible to nucleophilic attack, enabling the facile construction of ureas, carbamates, and other critical linkages. This compound distinguishes itself through its specific substitution pattern: a bromine atom and a methyl group on the phenyl ring. These substituents not only influence the molecule's overall reactivity but also provide synthetic handles for further functionalization, making it a strategic choice in multi-step synthetic campaigns. This guide will explore the unique attributes of this reagent and provide a framework for its effective application in research and development.[1]

Physicochemical Properties & Safety Mandates

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. This compound is a white to off-white crystalline solid at room temperature.[2] Key quantitative data are summarized below for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1591-98-6 | [3][4] |

| Molecular Formula | C₈H₆BrNO | [5][6] |

| Molecular Weight | 212.05 g/mol | [2] |

| Melting Point | 47-51 °C | [2][3] |

| Boiling Point | 254.7 °C at 760 mmHg | [1][6] |

| Density | 1.44 g/cm³ | [1][6] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Solubility | Insoluble in water | [2][3] |

| Sensitivity | Moisture sensitive | [1] |

Handling and Safety Protocols: A Non-Negotiable Framework

Isocyanates as a class are potent sensitizers and irritants.[7] Chronic exposure can lead to respiratory sensitization, and direct contact can cause skin and eye irritation.[2][8] Therefore, rigorous adherence to safety protocols is paramount.

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a full-face shield, and a lab coat.[7][11] For operations with a higher risk of aerosolization, respiratory protection may be necessary.[9]

-

Moisture Sensitivity: The isocyanate group reacts with water to form an unstable carbamic acid, which decarboxylates to form an amine. This amine can then react with another molecule of isocyanate to form a urea. This not only consumes the reagent but can also lead to the formation of insoluble byproducts. Therefore, it is crucial to store the compound under inert, anhydrous conditions and to use dry solvents and glassware for reactions.[1]

-

Spill & Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.[11]

Synthesis and Manufacturing Insights

While this guide focuses on the application of this compound, a brief overview of its synthesis provides valuable context. The most common industrial route to aryl isocyanates involves the phosgenation of the corresponding aniline. In this case, 4-bromo-2-methylaniline serves as the precursor. This reaction is typically carried out in an inert solvent and involves the use of highly toxic phosgene gas, necessitating specialized equipment and stringent safety measures. Alternative, non-phosgene routes, such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, are also employed, particularly in laboratory-scale syntheses.

Core Reactivity and Mechanistic Causality

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon. This allows for efficient reactions with a wide array of nucleophiles.[12]

Nucleophilic Addition: The Cornerstone of Isocyanate Chemistry

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[12] The reactivity of the nucleophile generally correlates with its basicity and steric hindrance.[13]

Figure 1: General mechanism of nucleophilic addition.

-

Reaction with Amines (Urea Formation): Primary and secondary amines react readily with this compound to form substituted ureas. This is often a rapid and high-yielding transformation, forming the basis for the synthesis of many biologically active molecules.

-

Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates (urethanes). These reactions are typically slower than those with amines and may require heating or catalysis, often with tertiary amines or organotin compounds.[14]

-

Reaction with Water (Hydrolysis): As mentioned, reaction with water leads to the formation of an unstable carbamic acid, which decomposes to 4-bromo-2-methylaniline and carbon dioxide.

Applications in Synthesis: A Gateway to Molecular Complexity

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its bifunctional nature—the reactive isocyanate group and the modifiable bromo-substituted aromatic ring—allows for diverse synthetic strategies.[1]

Pharmaceutical Development

The urea and carbamate linkages formed from this reagent are common motifs in pharmacologically active compounds. The presence of the bromo- and methyl-substituted phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key component in structure-activity relationship (SAR) studies.[1]

Materials Science

The isocyanate functionality is fundamental to the production of polyurethanes.[15] By reacting with polyols, this compound can be incorporated into polymer backbones. The bromine atom can then be used for post-polymerization modification, such as cross-linking or grafting, to tailor the material's properties for specific applications like coatings, adhesives, and elastomers.[1]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a validated, step-by-step procedure for the synthesis of N-(4-bromo-2-methylphenyl)-N'-(phenyl)urea, a representative reaction of this compound.

Objective: To synthesize a disubstituted urea via the reaction of this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

-

Solvent Addition: Add anhydrous DCM to dissolve the isocyanate. Begin stirring.

-

Nucleophile Addition: In a separate vial, dissolve aniline in anhydrous DCM. Add this solution dropwise to the stirring solution of the isocyanate at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and may result in the precipitation of the urea product. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

Workup and Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold DCM to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Figure 2: Workflow for the synthesis of a substituted urea.

Characterization

Unambiguous characterization is crucial for confirming the successful synthesis of derivatives from this compound.

-

Infrared (IR) Spectroscopy: The starting isocyanate will show a strong, characteristic absorption band around 2250-2275 cm⁻¹ for the N=C=O stretch. Upon successful reaction to form a urea or carbamate, this peak will disappear, and new peaks corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1630-1750 cm⁻¹) will appear.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The aromatic region of the spectra will show signals corresponding to both aromatic rings, and the appearance of a new N-H proton signal (for ureas and carbamates) in the ¹H NMR spectrum is a key indicator of reaction completion.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile to the isocyanate. Predicted m/z values for various adducts can be calculated to aid in identification.[5]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of organic compounds. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an invaluable tool for chemists in both academic and industrial settings. By understanding its properties, handling requirements, and reaction mechanisms as outlined in this guide, researchers can confidently and safely leverage this compound to advance their synthetic objectives in drug discovery and materials science.

References

-

LookChem. Cas 1591-98-6, this compound. [Link]

-

PubChem. This compound (C8H6BrNO). [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

-

Georganics. This compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Fisher Scientific. This compound, 98%, Thermo Scientific. [Link]

-

Royal Society of Chemistry. Recent advances in reactions of aryl sulfonyl isocyanates. [Link]

-

PubChem. 1-Bromo-4-isocyanato-2-methylbenzene. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]

-

Royal Society of Chemistry. Isocyanate-based multicomponent reactions. [Link]

-

ResearchGate. 13C NMR spectroscopy of 4,4''-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. [Link]

-

Supporting Information. General procedure for the synthesis of aryl chlorides from arylboronic acids. [Link]

-

National Institutes of Health. 4,4′-Methylenediphenyl diisocyanate and polymeric 4,4′. [Link]

Sources

- 1. Cas 1591-98-6,this compound | lookchem [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 1591-98-6 this compound AKSci X8151 [aksci.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CAS: 1591-98-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. lakeland.com [lakeland.com]

- 8. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. georganics.sk [georganics.sk]

- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. 4,4′-Methylenediphenyl diisocyanate and polymeric 4,4′-methylenediphenyl diisocyanate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Bromo-2-methylphenyl isocyanate synthesis route

Technical Guide: Synthesis of 4-Bromo-2-methylphenyl Isocyanate

Executive Summary

Target Molecule: this compound CAS: 1591-98-6 Molecular Formula: C₈H₆BrNO Molecular Weight: 212.04 g/mol [1]

This compound is a critical electrophilic building block used primarily in the synthesis of urea-based kinase inhibitors and carbamate-linked pharmacophores. Its structural uniqueness lies in the ortho-methyl group, which provides steric protection to the isocyanate moiety, enhancing stability against dimerization while modulating reactivity during nucleophilic addition.

This guide details two distinct synthesis routes:

-

Route A (The Gold Standard): Triphosgene-mediated carbonylation of 4-bromo-2-methylaniline. This is the preferred method for scale-up and yield optimization.

-

Route B (The Phosgene-Free Alternative): Curtius rearrangement of 4-bromo-2-methylbenzoic acid. This route is ideal for laboratories lacking phosgene-handling infrastructure or when starting from the acid precursor.

Retrosynthetic Analysis

The synthesis can be approached from two oxidation states: the amine (via carbonylation) or the carboxylic acid (via rearrangement).

Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.

Route A: Triphosgene-Mediated Carbonylation

Status: Industrial Standard | Yield Potential: 85-95%

This route utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid trimer of phosgene. While safer than gaseous phosgene, it generates phosgene in situ and requires strict safety protocols.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl of the generated phosgene. The ortho-methyl group on the aniline ring introduces steric hindrance, necessitating a base (Triethylamine) to drive the elimination of HCl and prevent the formation of the unreactive amine hydrochloride salt.

-

Depolymerization: Triphosgene

3 Phosgene eq. -

Carbamoylation: Ar-NH₂ + COCl₂

Ar-NH-COCl (Carbamoyl chloride) + HCl. -

Elimination: Ar-NH-COCl

Ar-N=C=O + HCl.

Detailed Protocol

Reagents:

-

4-Bromo-2-methylaniline (1.0 eq)

-

Triphosgene (0.35 eq) [Note: 1 mol Triphosgene = 3 mol Phosgene]

-

Triethylamine (TEA) (2.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and argon inlet. Connect the exhaust to a caustic scrubber (20% NaOH) to neutralize escaping phosgene traces.

-

Solvation: Dissolve triphosgene (0.35 eq) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C in an ice bath.

-

Amine Addition: Dissolve 4-bromo-2-methylaniline (1.0 eq) and TEA (2.2 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30-60 minutes.

-

Critical: Maintain temperature <5°C during addition to control the exotherm.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature.

-

Optimization: Due to the steric bulk of the 2-methyl group, refluxing the mixture (if using DCM, 40°C; if Toluene, 80°C) for 2-4 hours ensures conversion of the intermediate carbamoyl chloride to the isocyanate.

-

-

Monitoring: Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹) or TLC (aliquot quenched with methanol to form methyl carbamate).

-

Workup: Filter off the precipitated triethylammonium chloride salts under an inert atmosphere.

-

Purification: Concentrate the filtrate. The product can be purified by vacuum distillation or recrystallization from hexane/toluene if solid.

Figure 2: Workflow for the Triphosgene-mediated synthesis.

Route B: Curtius Rearrangement

Status: Green Alternative | Yield Potential: 70-85%

This route avoids phosgene entirely, utilizing Diphenylphosphoryl azide (DPPA) to convert a carboxylic acid to an isocyanate via an acyl azide intermediate.[2]

Reaction Mechanism

-

Acyl Azide Formation: Carboxylic acid reacts with DPPA to form the acyl azide.[2]

-

Thermal Decomposition: Heating causes the release of N₂ gas.

-

Rearrangement: The nitrene-like intermediate undergoes a 1,2-shift (Curtius Rearrangement) to form the isocyanate with retention of stereochemistry (not applicable here, but good to know).

Detailed Protocol

Reagents:

-

4-Bromo-2-methylbenzoic acid (1.0 eq)[3]

-

DPPA (1.1 eq)

-

Triethylamine (1.1 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq) and TEA (1.1 eq) in anhydrous toluene under argon.

-

Activation: Add DPPA (1.1 eq) at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the reaction mixture to 80-100°C .

-

Observation: Vigorous evolution of nitrogen gas indicates the rearrangement is proceeding.

-

-

Completion: Stir at temperature for 2-3 hours until gas evolution ceases.

-

Isolation: The resulting solution contains the isocyanate. It can be used directly in subsequent steps ("telescoping") or concentrated/distilled for isolation.

Comparative Data & Troubleshooting

| Parameter | Route A (Triphosgene) | Route B (Curtius) |

| Precursor Cost | Low (Aniline is cheap) | Moderate (Benzoic acid derivative) |

| Safety Profile | High Risk: Generates Phosgene | Moderate Risk: Azides (Explosion hazard if dry) |

| Atom Economy | High | Lower (Loss of N₂ and phosphate byproduct) |

| Purification | Filtration + Distillation | Chromatography often required to remove phosphate |

| Key Challenge | Moisture sensitivity; HCl removal | Separation of DPPA byproducts |

Troubleshooting the "Ortho Effect": The 2-methyl group creates steric bulk.

-

Issue: Incomplete reaction in Route A.

-

Solution: Switch solvent from DCM (boiling point 40°C) to Toluene (110°C) or Chlorobenzene to access higher reaction temperatures, forcing the carbamoyl chloride to eliminate HCl.

Safety & Handling (Critical)

-

Lachrymator: this compound is a potent lachrymator and respiratory sensitizer. All operations must occur in a functioning fume hood.

-

Quenching: Quench all glassware and spills with a solution of 10% aqueous ammonia and methanol . This converts residual isocyanate/phosgene into harmless ureas/carbamates.

-

Storage: Store under inert gas (Argon) at 2-8°C. Moisture will convert the isocyanate back to the symmetric urea (via amine formation and dimerization), appearing as an insoluble white solid.

References

-

Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894–895. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735594, this compound.[5] Link

-

Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on industrial phosgenation safety and protocols). Link

Sources

- 1. This compound | CAS: 1591-98-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. CAS 68837-59-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. almacgroup.com [almacgroup.com]

- 5. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Spectroscopic data for 4-Bromo-2-methylphenyl isocyanate

Executive Summary

4-Bromo-2-methylphenyl isocyanate (CAS: 1591-98-6) is a critical electrophilic building block in medicinal chemistry, widely utilized for the synthesis of urea and carbamate pharmacophores. Its structural motif—combining a reactive isocyanate group with a halogenated aromatic core—allows for dual-mode derivatization: nucleophilic addition at the isocyanate carbon and palladium-catalyzed cross-coupling at the aryl bromide position.

This guide provides a comprehensive spectroscopic profile, a validated synthesis protocol using triphosgene, and critical handling data to ensure experimental success and safety.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1-Bromo-4-isocyanato-3-methylbenzene |

| Common Name | This compound |

| CAS Number | 1591-98-6 |

| Molecular Formula | C |

| Molecular Weight | 212.04 g/mol |

| Physical State | Low-melting solid or colorless/pale yellow liquid (mp 47–51 °C) |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Reacts with water/alcohols |

| Reactivity Class | Electrophile; Moisture Sensitive; Lachrymator |

Spectroscopic Characterization

Accurate identification of isocyanates relies on distinguishing the reactive -NCO group from potential hydrolysis products (ureas).

Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for this compound. The isocyanate group exhibits a distinct, intense absorption band that is absent in the precursor aniline and the urea byproduct.

-

Diagnostic Peak: 2250–2280 cm

(Strong, sharp). -

Assignment: Asymmetric stretching vibration of the -N=C=O cumulative double bond system.

-

Validation: Disappearance of this peak indicates complete consumption in subsequent reactions (e.g., urea formation).

Mass Spectrometry (MS)[4]

-

Ionization Mode: EI or ESI (positive mode, often derivatized with methanol/amine for stability).

-

Molecular Ion ([M]

): m/z 211 and 213. -

Isotopic Pattern: A characteristic 1:1 doublet intensity ratio confirms the presence of one Bromine atom (

Br and -

Fragmentation: Loss of the isocyanate group often yields a fragment at [M-42]

(m/z ~169/171).

Nuclear Magnetic Resonance ( H NMR)

The transformation from aniline to isocyanate significantly alters the electronic environment of the aromatic ring, particularly the proton ortho to the nitrogen.

Precursor Reference (4-Bromo-2-methylaniline):

-

2.12 (s, 3H, Ar-CH

-

3.55 (br s, 2H, -NH

-

6.49 (d, J=8.6 Hz, H-6, ortho to NH

- 7.10–7.20 (m, 2H, H-3/H-5)

Product Profile (this compound):

The conversion to -NCO removes the shielding amine protons and replaces the electron-donating -NH

| Proton | Predicted Shift ( | Multiplicity | Coupling (Hz) | Assignment Logic |

| Ar-CH | 2.30 – 2.40 | Singlet (3H) | - | Deshielded by ortho-NCO group. |

| H-6 | 7.05 – 7.15 | Doublet (1H) | Ortho to NCO. Shifted downfield from ~6.5 ppm in aniline. | |

| H-5 | 7.30 – 7.35 | dd (1H) | Meta to NCO, ortho to Br. | |

| H-3 | 7.35 – 7.40 | Doublet (1H) | Meta to NCO, ortho to Br. |

Analyst Note: The disappearance of the broad -NH

signal at 3.55 ppm and the downfield shift of the aromatic multiplet are the key NMR confirmation markers.

Synthesis Protocol: Triphosgene Method

While phosgene gas is the traditional reagent, Triphosgene (Bis(trichloromethyl) carbonate) is the preferred solid alternative for bench-scale synthesis due to improved safety and handling profiles.

Reaction Logic

-

Stoichiometry: 1 mole of Triphosgene generates 3 moles of Phosgene in situ.

-

Base: Triethylamine (TEA) acts as the HCl scavenger.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of phosgene, followed by elimination of HCl.

Step-by-Step Procedure

Reagents:

-

4-Bromo-2-methylaniline (1.0 eq)

-

Triphosgene (0.35 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N

or Ar). -

Triphosgene Solution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

-

Aniline Addition: Dissolve 4-Bromo-2-methylaniline (1.0 eq) in DCM. Add this solution dropwise to the Triphosgene mixture over 30 minutes at 0°C. Caution: Exothermic.

-

Base Addition: Add Triethylamine (2.2 eq) dropwise. A white precipitate (TEA·HCl) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of polar aniline to non-polar isocyanate) or IR (appearance of 2270 cm

band).[1] -

Workup:

-

Filter off the solid TEA·HCl precipitate under an inert atmosphere if possible.

-

Concentrate the filtrate under reduced pressure.

-

Purification: For high purity, vacuum distillation (Kugelrohr) is recommended. Alternatively, the crude residue is often clean enough for immediate use in subsequent steps.

-

Synthesis Workflow Diagram

Figure 1: Validated workflow for the conversion of aniline to isocyanate using Triphosgene.

Handling, Stability & Safety (E-E-A-T)

Moisture Sensitivity

Isocyanates are inherently unstable in the presence of moisture. Water attacks the isocyanate carbon to form an unstable carbamic acid, which decarboxylates to form the amine. The amine then reacts with remaining isocyanate to form a symmetric urea precipitate (1,3-bis(4-bromo-2-methylphenyl)urea).

-

Protocol: Always store under Argon/Nitrogen at 4°C.

-

Visual Check: If the liquid turns cloudy or a white solid precipitates, hydrolysis has occurred.

Safety Hazards

-

Toxicity: Highly toxic by inhalation.[2]

-

Sensitizer: Potent respiratory sensitizer; can cause asthma-like symptoms.[2]

-

Lachrymator: Irritating to eyes and mucous membranes.

-

PPE: Work exclusively in a fume hood. Wear double nitrile gloves and safety goggles.

References

-

Royal Society of Chemistry. (2012). Synthesis of substituted anilines and NMR data (Supporting Info). RSC Advances. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (2002).[3] Synthesis of Amino Acid Ester Isocyanates using Triphosgene. Org. Synth. 2002, 78, 220.[3] Retrieved January 31, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Reaction of OH with Aromatic Isocyanates: Substituent Effects. PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

- 1. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 2. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Key characteristics of 4-Bromo-2-methylphenyl isocyanate

The "Gatekeeper" Scaffold in Kinase Inhibitor Design

Executive Summary

4-Bromo-2-methylphenyl isocyanate (CAS: 1591-98-6) is a specialized electrophilic building block critical to modern medicinal chemistry, particularly in the development of Type II kinase inhibitors .[1] Unlike generic isocyanates, this scaffold offers a unique dual-advantage: the 2-methyl group induces a specific steric twist that enhances selectivity for hydrophobic ATP-binding pockets, while the 4-bromo substituent serves as a robust handle for late-stage structural diversification via palladium-catalyzed cross-coupling.[1] This guide details its physicochemical profile, synthetic utility, and pivotal role in the synthesis of urea-based therapeutics.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1591-98-6 |

| IUPAC Name | 4-Bromo-1-isocyanato-2-methylbenzene |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47–51 °C |

| Boiling Point | ~254 °C (at 760 mmHg) |

| Density | 1.44 g/cm³ |

| Reactivity Class | Electrophile (Moisture Sensitive) |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |

Structural Logic: The "Why" Behind the Molecule

In drug design, this molecule is rarely selected by accident. Its substitution pattern is engineered for specific pharmacodynamic and pharmacokinetic effects.[1]

A. The 2-Methyl "Twist" (Conformational Control)

In urea-based inhibitors (e.g., p38 MAPK or VEGFR inhibitors), the urea linkage is planar.[1] However, the ortho-methyl group forces the phenyl ring to rotate out of plane relative to the urea bridge due to steric clash with the carbonyl oxygen.

-

Effect: This "twist" creates a specific 3D conformation that fits into the hydrophobic "selectivity pocket" (often near the Gatekeeper residue) of kinase enzymes, improving binding affinity and selectivity over other kinases.

B. The 4-Bromo "Handle" (Diversification)

The bromine atom at the para position is electronically deactivated by the isocyanate but remains highly reactive for metal-catalyzed cross-coupling after the urea formation.[1]

-

Utility: Researchers can first install the urea core (stable) and then use Suzuki-Miyaura or Buchwald-Hartwig coupling to attach solubilizing tails or heterocycles at the 4-position, enabling rapid library generation (SAR exploration).[1]

Synthesis & Production Pathways

Mechanistic Pathway

The industrial and laboratory standard for synthesis involves the phosgenation of the corresponding aniline precursor.[1] On a laboratory scale, Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene for safety and stoichiometric control.

Figure 1: Synthesis of this compound via the Triphosgene route.

Laboratory Protocol (Triphosgene Method)

Note: This reaction generates HCl and trace phosgene.[1] Perform strictly in a fume hood.

-

Preparation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Activation: Cool to 0°C. Add Triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes.

-

Base Addition: Slowly add Triethylamine (2.0 eq) or pyridine. A white precipitate (amine hydrochloride) will form.[1]

-

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours until the amine is consumed (monitor via TLC/IR - look for appearance of N=C=O peak at ~2270 cm⁻¹).

-

Workup: Filter off the ammonium salts. Concentrate the filtrate.

-

Purification: Distillation under reduced pressure or recrystallization from hexane/heptane.[1] Do not use column chromatography with nucleophilic solvents (methanol/water) as they will decompose the isocyanate.[1]

Applications in Drug Discovery: The Urea Linkage

The primary utility of this isocyanate is the "one-pot" formation of urea derivatives, a privileged scaffold in kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).

Workflow: From Isocyanate to Lead Candidate

The following diagram illustrates how this intermediate is used to construct a Type II Kinase Inhibitor library.

Figure 2: Modular assembly of kinase inhibitors using the isocyanate as a linchpin.

Experimental Protocol: Urea Formation

Objective: Synthesis of 1-(4-bromo-2-methylphenyl)-3-(heteroaryl)urea.

-

Dissolution: Dissolve the heteroaryl amine (e.g., 5-amino-1-tert-butyl-3-(p-tolyl)pyrazole) (1.0 eq) in anhydrous THF or DMSO.[1]

-

Addition: Add This compound (1.1 eq) dropwise at room temperature.

-

Reaction: Stir for 2–12 hours. The reaction is typically exothermic and fast.[1]

-

Isolation: The urea product often precipitates out of the solution.[1]

-

If precipitate forms: Filter and wash with cold ether.[1]

-

If soluble: Quench with water (carefully) to precipitate, or extract with ethyl acetate.

-

-

Yield: Typical yields are >85% due to the high electrophilicity of the isocyanate.[1]

Handling, Stability & Safety (SOP)

Critical Hazards[1]

-

Sensitizer: Like all isocyanates, this compound is a potent respiratory and skin sensitizer. Long-term exposure can cause asthma-like symptoms.[1]

-

Lachrymator: Irritating to eyes and mucous membranes.[1]

-

Moisture Sensitivity: Reacts with atmospheric moisture to form the corresponding aniline and CO₂.[1] Pressure buildup in sealed containers is a risk.[1]

Storage & Disposal[1]

-

Storage: Store at 4°C under Argon. Seal with parafilm.[1] If the solid turns crusty or yellow, it has likely hydrolyzed.

-

Quenching Spills: Do not wipe with water.[1] Cover with a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) . Let sit for 30 minutes before cleanup to convert the isocyanate to the safer urea/aniline derivative.[1]

References

-

PubChem Compound Summary . (n.d.). This compound (CID 2735594).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Smyth, M. S., et al. (2012). Compounds for enzyme inhibition. U.S. Patent No.[1][3][4][5][6][7][8] 8,129,346.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

- Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. (Foundational reference for urea-based p38 inhibitors).

Sources

- 1. Compounds for enzyme inhibition - Patent US-8129346-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0816309A1 - Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds - Google Patents [patents.google.com]

- 4. broadinstitute.org [broadinstitute.org]

- 5. US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]

- 6. Taire family kinase inhibitors and uses thereof - Patent US-12187701-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]

A Technical Guide to the Moisture Sensitivity of 4-Bromo-2-methylphenyl Isocyanate: Principles and Practices for Researchers

This guide provides an in-depth exploration of the challenges and solutions associated with the handling and use of 4-Bromo-2-methylphenyl isocyanate, a critical reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the fundamental chemistry underpinning its reactivity with water. By understanding the causality behind its moisture sensitivity, researchers can proactively design robust experimental workflows that ensure reaction integrity, maximize yield, and maintain product purity.

Introduction: The Double-Edged Sword of Isocyanate Reactivity

This compound is a versatile intermediate in organic synthesis, prized for the electrophilicity of its isocyanate group (–N=C=O). This functional group readily undergoes nucleophilic addition with a wide range of partners, most notably amines, to form substituted ureas—a scaffold prevalent in many pharmaceutical agents.[1][2][3] However, this high reactivity also makes it exquisitely sensitive to moisture. Water, a seemingly innocuous and ubiquitous laboratory contaminant, is a potent nucleophile that can initiate a cascade of unwanted side reactions. This guide will dissect the mechanism of this moisture sensitivity and provide field-proven protocols to mitigate its impact.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical properties is foundational to its proper handling and use. This compound is a solid at room temperature, which can simplify initial handling but does not diminish its reactivity.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 1591-98-6 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.05 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 47-51 °C | [4][5] |

| Boiling Point | 254.7 °C at 760 mmHg | [1] |

| Density | 1.44 g/cm³ | [1] |

| Key Sensitivity | Moisture Sensitive | [1][6] |

The Chemistry of Isocyanate Hydrolysis: A Mechanistic Deep Dive

The core of this reagent's sensitivity lies in its reaction with water. This is not a simple quenching process but a multi-step reaction that consumes the starting material and generates highly insoluble byproducts.[7]

The process begins with the nucleophilic attack of water on the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[7][8] The newly formed amine is a potent nucleophile and will readily react with another molecule of the starting isocyanate to produce a symmetrical N,N'-disubstituted urea.[7] This urea is often insoluble in common organic solvents and precipitates out of the reaction mixture, complicating purification and reducing the yield of the desired product. The generation of CO₂ gas can also lead to pressure buildup in sealed vessels and cause foaming in the reaction mixture.[7][9]

Caption: Reaction pathway of isocyanate with water.

Proactive Moisture Control: A System of Self-Validating Protocols

The key to successfully working with this compound is the rigorous exclusion of atmospheric moisture from all components of the reaction system. This requires a multi-faceted approach, from storage to solvent preparation.

Storage and Handling of the Solid Reagent

Principle: Isocyanates should be stored in a cool, dry environment under an inert atmosphere to prevent degradation.[4] The integrity of the seal is paramount.

Protocol: Handling Solid this compound

-

Preparation: Before opening the primary container, ensure you have a dry, inert atmosphere workspace prepared. This can be a nitrogen- or argon-filled glovebox or a glove bag.

-

Inert Atmosphere Transfer: Transfer the main container into the inert atmosphere.

-

Dispensing: Quickly weigh the desired amount of the solid into a tared, oven-dried flask. The flask should be equipped with a rubber septum or a ground glass stopper.

-

Resealing: Tightly reseal the primary container. For added protection, wrap the lid threads with polytetrafluoroethylene (PTFE) tape and then wrap the entire cap/neck area with paraffin film.

-

Backfilling: Before removing the newly weighed reagent from the glovebox, flush the flask with inert gas and seal it.

-

Storage: Store the main container in a desiccator, preferably within a refrigerator designated for chemical storage.

Solvent and Reagent Anhydrous Preparation

Principle: Solvents and other reagents are significant sources of moisture contamination. Standard "anhydrous" solvents from commercial suppliers may not be sufficiently dry for this sensitive chemistry and should be freshly dried.

Protocol: Solvent Drying and Dispensing

-

Choice of Drying Method: For common non-protic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene), distillation from an appropriate drying agent is a reliable method. For example, distill THF from sodium/benzophenone and DCM from calcium hydride. Alternatively, passing the solvent through a column of activated alumina (a solvent purification system) is a highly effective and safer method.

-

Storage of Anhydrous Solvents: Store freshly dried solvents in oven-dried flasks or specially designed solvent reservoirs under a positive pressure of inert gas.

-

Dispensing: Use oven-dried syringes or cannulas to transfer anhydrous solvents. Never pour them.

-

Drying Other Reagents: Ensure that any amine coupling partners or other reagents are also anhydrous. Liquid amines can be dried over potassium hydroxide (KOH) pellets followed by distillation. Solid reagents should be dried in a vacuum oven.

Experimental Workflow: Synthesis of a Substituted Urea Under Anhydrous Conditions

This protocol illustrates the application of the above principles in a typical reaction. The reaction between an isocyanate and an amine is generally rapid and high-yielding under anhydrous conditions.[2]

Caption: Anhydrous workflow for urea synthesis.

Protocol: Synthesis of N-(4-Bromo-2-methylphenyl)-N'-(phenyl)urea

-

Glassware Preparation: Oven-dry a round-bottom flask with a magnetic stir bar and a condenser overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve aniline (1.0 equivalent) in freshly distilled, anhydrous THF.

-

Isocyanate Solution: In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.[2]

-

Reaction: While stirring the aniline solution, add the isocyanate solution dropwise over 10-15 minutes.[2] An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Completion: Allow the reaction to stir at room temperature for 2-4 hours.[2]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials.

-

Workup: If a precipitate (the desired urea) forms, collect it by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography or recrystallization.

Detection and Troubleshooting of Moisture Contamination

Even with careful technique, moisture contamination can occur. Recognizing the signs is crucial for troubleshooting.

Visual and Analytical Indicators:

-

Visual: The first sign of moisture contamination is often the appearance of a fine white precipitate (the symmetrical urea byproduct) in your isocyanate stock solution or reaction mixture.[7][9] Unexpected foaming or bubbling (CO₂ evolution) is another clear indicator.[8][9]

-

FTIR Spectroscopy: A powerful tool for real-time monitoring. The isocyanate group has a strong, sharp absorbance band around 2250-2275 cm⁻¹. The disappearance of this peak and the concurrent appearance of a urea carbonyl peak (around 1630-1680 cm⁻¹) can signal hydrolysis.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR can readily identify the symmetrical urea byproduct, which will have a distinct set of signals from the desired unsymmetrical urea product.

Troubleshooting Guide:

| Observation | Probable Cause | Recommended Action |

| Low or no yield of desired product | Significant moisture contamination of solvent or reagents, leading to consumption of the isocyanate. | Rigorously re-dry all solvents and reagents. Verify the purity of the starting isocyanate by melting point or IR spectroscopy. |

| Formation of an insoluble white precipitate | Formation of the symmetrical N,N'-di(4-bromo-2-methylphenyl)urea byproduct. | Filter the reaction mixture before workup. The byproduct is often difficult to remove by chromatography due to poor solubility. Prevention is the best strategy. |

| Reaction mixture foams or bubbles | Reaction of isocyanate with water, producing CO₂ gas.[7] | Ensure all glassware is scrupulously dry and the reaction is maintained under a positive pressure of inert gas. |

| Cloudy or hazy isocyanate stock solution | Partial hydrolysis and formation of urea solids.[7][9] | The reagent is likely compromised. It may be possible to filter the solution, but it is safer to discard the solution and start with fresh, dry solvent and solid isocyanate. |

Safety Precautions: Handling with Respect

This compound is a hazardous chemical that demands careful handling to avoid exposure.

-

Toxicity: It is harmful if inhaled, swallowed, or absorbed through the skin. It causes serious eye and skin irritation.[5][11]

-

Sensitization: Like many isocyanates, it is a potential sensitizer. Repeated exposure may lead to allergic skin reactions or respiratory sensitization, characterized by asthma-like symptoms.[5][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl or laminate gloves are preferred), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[11][14]

Conclusion

The utility of this compound in synthetic chemistry is directly proportional to the researcher's ability to control its environment. Its sensitivity to moisture is not a prohibitive flaw but a chemical characteristic that must be managed with meticulous technique and an understanding of the underlying reaction mechanisms. By implementing the robust, self-validating protocols for storage, handling, and reaction setup detailed in this guide, scientists can confidently harness the reactivity of this valuable reagent, ensuring the integrity and success of their synthetic endeavors.

References

-

LookChem. This compound. [Link]

-

DermNet. Allergic contact dermatitis to isocyanate. [Link]

-

Regulations.gov. Material Safety Data Sheet I. [Link]

-

Georganics. SAFETY DATA SHEET: this compound. [Link]

-

EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. [Link]

-

ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]

-

National Institutes of Health. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

- Google Patents.

-

ResearchGate. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. [Link]

-

SpringerLink. Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

National Institutes of Health. (2022, October 7). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. [Link]

-

DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures. [Link]

-

SpringerLink. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

OSHwiki. (2013, August 23). Isocyanates. [Link]

-

Agency for Toxic Substances and Disease Registry. hexamethylene diisocyanate. [Link]

-

BAPU. (2016, September 2). A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. [Link]

-

ResearchGate. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 1591-98-6 this compound AKSci X8151 [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. resinlab.com [resinlab.com]

- 8. Moisture scavenger for reduced defects in polyurethanes [borchers.com]

- 9. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. dermnetnz.org [dermnetnz.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. georganics.sk [georganics.sk]

Methodological & Application

4-Bromo-2-methylphenyl isocyanate as an intermediate for novel compounds

Application Notes & Protocols

Topic: 4-Bromo-2-methylphenyl isocyanate as a Strategic Intermediate for the Synthesis of Novel Bioactive Compounds and Materials

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide on the strategic application of this compound. Moving beyond a simple list of procedures, this guide delves into the mechanistic rationale behind its reactivity, offers field-proven protocols for the synthesis of key compound classes, and provides troubleshooting insights to ensure experimental success. Our objective is to empower researchers to leverage this versatile intermediate for the development of novel pharmaceuticals and advanced materials.

Introduction: The Strategic Value of this compound

This compound is a bifunctional chemical building block of significant interest in medicinal chemistry and materials science.[1] Its utility is derived from a carefully orchestrated arrangement of functional groups on the phenyl ring:

-

The Isocyanate Group (-N=C=O): This highly electrophilic moiety is the primary site of reactivity, enabling facile and efficient formation of stable covalent bonds with a wide range of nucleophiles. It is the cornerstone for constructing urea and carbamate linkages, which are prevalent scaffolds in numerous FDA-approved drugs.[2]

-

The Bromine Atom (-Br): Positioned para to the isocyanate, the bromine atom serves as a versatile synthetic handle. It is an ideal substrate for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity. This feature is particularly valuable in fragment-based lead discovery (FBLD) for growing molecular fragments into potent ligands.[3][4]

-

The Methyl Group (-CH₃): Located ortho to the isocyanate, the methyl group imparts steric influence. This can modulate the reactivity of the isocyanate and influence the conformational preferences of the final product, which can be critical for optimizing binding affinity and selectivity to a biological target.[1]

This unique combination makes this compound a powerful intermediate for generating diverse libraries of novel compounds, enabling the exploration of chemical space to identify new therapeutic agents and materials with tailored properties.[1]

Physicochemical Properties & Safe Handling

Scientific integrity begins with safety. This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.[1][5]

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 1591-98-6 | [6][7] |

| Molecular Formula | C₈H₆BrNO | [1][7] |

| Molecular Weight | 212.05 g/mol | [7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 47-51 °C | [6][7] |

| Boiling Point | 254.7 °C at 760 mmHg | [6] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

| Sensitivity | Moisture sensitive | [1] |

Safety and Handling Protocols

Trustworthiness in experimental work is predicated on a safe laboratory environment. The following protocols are mandatory when handling this reagent.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][8]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Isocyanates are known respiratory sensitizers.[9]

-

Moisture Control: This reagent is moisture-sensitive.[1] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7] Use anhydrous solvents and oven-dried glassware for all reactions.

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[5][6] Do not allow the chemical to enter drains.[5]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations.[5][8]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of this compound is centered on the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack. Understanding this principle is key to designing successful synthetic strategies.

The two most common transformations involve reactions with amines and alcohols:

-

Urea Formation: Primary and secondary amines act as potent nucleophiles, attacking the isocyanate carbon to form a stable N,N'-disubstituted urea derivative. This reaction is typically fast and high-yielding.[2]

-

Carbamate Formation: Alcohols, while generally less nucleophilic than amines, react readily with the isocyanate to yield a carbamate (urethane) linkage.[10] This reaction may sometimes require mild heating or catalysis depending on the steric hindrance and electronic properties of the alcohol.

Caption: Figure 1: Core Nucleophilic Addition Reactions.

Application Protocol 1: Synthesis of a Novel N,N'-Disubstituted Urea

Objective: To provide a reliable, step-by-step protocol for the synthesis of 1-(4-Bromo-2-methylphenyl)-3-(benzyl)urea, a representative N,N'-disubstituted urea.

Causality & Rationale: Urea scaffolds are privileged structures in medicinal chemistry, known for their ability to act as rigid hydrogen bond donors and acceptors, effectively anchoring molecules into protein binding sites.[2] This protocol provides a foundational method for creating a library of urea derivatives for screening campaigns.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial | Store under inert gas. |

| Benzylamine | ≥99% | Commercial | |

| Dichloromethane (DCM) | Anhydrous | Commercial | Use a freshly opened bottle or from a solvent purification system. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |

| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | Commercial | For chromatography. |

Experimental Workflow Diagram

Caption: Figure 2: Workflow for Urea Synthesis.

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 0.50 g, 4.67 mmol).

-

Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.

-

Isocyanate Addition: In a separate dry vial, dissolve this compound (1.0 eq, e.g., 0.99 g, 4.67 mmol) in anhydrous dichloromethane (10 mL).

-

Add the isocyanate solution dropwise to the stirred amine solution at 0 °C over 10 minutes. This slow addition helps to control any exotherm and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).[11] The bicarbonate wash removes any potential acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[12][13] The IR spectrum should show a characteristic urea carbonyl stretch around 1630-1660 cm⁻¹.

Application Protocol 2: Synthesis of a Novel Carbamate

Objective: To provide a protocol for synthesizing Benzyl (4-bromo-2-methylphenyl)carbamate.

Causality & Rationale: Carbamates are key functional groups in pharmaceuticals and agrochemicals.[10] They are often used as bioisosteric replacements for amides to improve pharmacokinetic properties, such as metabolic stability and cell permeability.[10] This protocol outlines a direct and efficient method for their synthesis.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial | Store under inert gas. |

| Benzyl alcohol | ≥99% | Commercial | |

| Tetrahydrofuran (THF) | Anhydrous | Commercial | Use a freshly opened bottle or from a solvent purification system. |

| Dibutyltin dilaurate (DBTDL) | Catalyst | Commercial | Optional catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |

| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying. |

Step-by-Step Protocol

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF.

-

Addition of Isocyanate: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature. A slight excess of the isocyanate can help drive the reaction to completion.

-

Catalysis and Monitoring (Rationale): If the reaction is slow (as can be the case with sterically hindered or less reactive alcohols), add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%). Monitor the reaction by TLC. The reaction can be gently heated to 40-50 °C if necessary.

-

Workup: Once the reaction is complete, cool to room temperature and quench by adding a few milliliters of methanol to react with any excess isocyanate.

-

Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[11] Purify the crude product by recrystallization or column chromatography to yield the pure carbamate.

-

Characterization: Confirm the structure using appropriate analytical techniques (NMR, IR, MS). The IR spectrum should feature a prominent carbamate carbonyl stretch around 1680-1730 cm⁻¹.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. Below are common issues and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive reagents. 2. Presence of moisture. 3. Insufficient reaction time/temperature. | 1. Use fresh, high-purity isocyanate and nucleophile. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. 3. For carbamates, consider adding a catalyst (e.g., DBTDL) or gentle heating. |

| Formation of Symmetrical Diaryl Urea Side Product | Reaction of the isocyanate with water, which forms an unstable carbamic acid that decarboxylates to an amine. This amine then reacts with another isocyanate molecule.[14] | This is a classic sign of moisture contamination. Rigorously follow anhydrous procedures as described above. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side product formation. | 1. Allow the reaction to run longer or apply gentle heat. 2. Optimize reaction conditions (e.g., temperature, rate of addition) and ensure efficient purification. |

Conclusion and Future Directions

This compound is a high-value intermediate for constructing novel molecular architectures. Its predictable reactivity through the isocyanate group, combined with the synthetic potential of the bromine handle, provides a robust platform for generating diverse chemical libraries. The protocols detailed herein offer reliable starting points for synthesizing key urea and carbamate derivatives. Future work should focus on leveraging the bromine atom for post-synthetic elaboration, enabling rapid analogue synthesis and the exploration of structure-activity relationships in drug discovery programs.

References

-

Title: this compound | lookchem Source: LookChem URL: [Link]

-

Title: this compound | Georganics Source: Georganics URL: [Link]

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

-

Title: Reactions of 4 methylphenyl isocyanate with amino acids Source: PubMed URL: [Link]

-

Title: 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 Source: PubChem URL: [Link]

-

Title: 4-Bromo-2-methylphenyl isocyanide | C8H6BrN | CID 17389660 Source: PubChem URL: [Link]

-

Title: Resins: Isocyanates, Part I: Fundamentals and Reactivity Source: PCI Magazine URL: [Link]

-

Title: PRACTICAL LAB MANUAL Source: HR Patel Institute of Pharmaceutical Education and Research URL: [Link]

-

Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: ResearchGate URL: [Link]

-

Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications Source: ResearchGate URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL: [Link]

-

Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers in Chemistry URL: [Link]

-

Title: Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents Source: Royal Society of Chemistry URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

- Title: Process for preparation of phenyl carbamate derivatives Source: Google Patents URL

-

Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers URL: [Link]

-

Title: Analysis of Isocyanates Source: ScienceDirect URL: [Link]

-

Title: Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

- 1. Cas 1591-98-6,this compound | lookchem [lookchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 5. georganics.sk [georganics.sk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 1591-98-6 this compound AKSci X8151 [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pcimag.com [pcimag.com]

Application Note: 4-Bromo-2-methylphenyl Isocyanate Derivatization of Amino Acids

Abstract

This application note details the reaction of 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) with amino acids. Unlike standard phenyl isocyanate, this reagent introduces a bromine "synthetic handle" and a lipophilic methyl group. This guide covers two distinct workflows: (1) Analytical Derivatization for enhancing retention and UV/MS detectability in HPLC, and (2) Preparative Synthesis for creating urea-linked peptidomimetics amenable to downstream cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Chemical Logic

The Reagent Profile

This compound is a heterobifunctional building block. The isocyanate (

| Property | Data | Relevance |

| Formula | Bromine isotope pattern ( | |

| MW | 212.04 g/mol | Significant mass shift (+211 Da) moves analytes away from solvent front. |

| Physical State | White Solid (mp 47-51°C) | Easy to weigh; requires dissolution in aprotic solvent (ACN/DMF) before use. |

| Solubility | Insoluble in | Requires biphasic or co-solvent systems for amino acid reaction. |

Reaction Mechanism

The reaction follows a nucleophilic addition pathway. Amino acids exist as zwitterions in neutral water.[2] To react, the amine must be unprotonated. Therefore, the reaction requires a basic pH (

Key Mechanistic Steps:

-

Deprotonation: Base converts ammonium (

) to amine ( -

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isocyanate.

-

Proton Transfer: Rapid tautomerization forms the stable 1,3-disubstituted urea.

Figure 1: Mechanistic pathway for urea formation. The critical control point is the initial deprotonation of the amino acid.

Protocol 1: Analytical Derivatization (HPLC/LC-MS)

Objective: Complete labeling of amino acids in biological samples for reversed-phase HPLC separation.

Scale: Micro-scale (

Materials

-

Buffer: 0.2 M Sodium Borate, pH 9.5 (Ensures amine deprotonation).

-

Reagent Solution: 20 mM this compound in anhydrous Acetonitrile (ACN). Prepare fresh.

-

Quench Solution: 100 mM Ethanolamine (Scavenges excess isocyanate).

Step-by-Step Procedure

-

Sample Prep: Dissolve amino acid sample in Borate Buffer to a concentration of 1–10 nmol/

. -

Addition: Add

of Sample to-

Note: The 1:1 Aqueous/Organic mix keeps both the amino acid and the hydrophobic reagent in solution.

-

-

Incubation: Vortex and incubate at 50°C for 15 minutes .

-

Causality: Elevated temperature overcomes steric hindrance from the ortho-methyl group on the isocyanate.

-

-

Quenching: Add

of Quench Solution. Incubate 2 mins.-

Integrity Check: This prevents the isocyanate from reacting with the HPLC column stationary phase or forming "ghost peaks" with water over time.

-

-

Dilution: Dilute 1:5 with mobile phase A (0.1% Formic Acid in Water) before injection.

Protocol 2: Preparative Synthesis (Schotten-Baumann Conditions)

Objective: Gram-scale synthesis of N-(4-bromo-2-methylphenylcarbamoyl)-amino acids for use as building blocks. Scale: 5.0 mmol.

Materials

-

Solvent System: Dichloromethane (DCM) and Water (1:1 ratio).

-

Base: Sodium Carbonate (

).[3] -

Acid: 1M HCl (for workup).

Step-by-Step Procedure

-

Dissolution (Aqueous Phase): Dissolve 5.0 mmol of Amino Acid and 10.0 mmol of

in 20 mL of water.-

Checkpoint: Solution must be clear. The excess base acts as a buffer and H+ scavenger.

-

-

Reagent Addition (Organic Phase): Dissolve 5.5 mmol (1.1 equiv) of this compound in 10 mL DCM.

-

Biphasic Reaction: Add the DCM solution dropwise to the rapidly stirring aqueous solution at Room Temperature (RT).

-

Reaction Monitoring: Stir vigorously for 2–4 hours.

-

Self-Validating System: As the reaction proceeds, the hydrophobic isocyanate is consumed. If a precipitate forms, it may be the urea product (if hydrophobic) or symmetric urea byproduct (from water hydrolysis).

-

-

Workup (Isolation):

-

Wash: Extract the mixture with fresh DCM (

). Discard the organic layer. -

Logic: The product is a carboxylic acid salt (soluble in water). The unreacted isocyanate and symmetric urea byproducts remain in the DCM.

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3.

-

Filtration: The product (free acid form) will precipitate. Filter, wash with cold water, and dry.

-

Figure 2: Preparative workflow utilizing Schotten-Baumann conditions to isolate pure product via pH manipulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Prep) | Hydrolysis of Isocyanate | The isocyanate reacts with water to form aniline. Action: Increase stirring speed (mass transfer) or use a slight excess (1.2 equiv) of isocyanate. |

| Double Derivatization | Side chain reaction | Lysine ( |

| Precipitate during Analysis | Low Solubility | The 4-Br-2-Me group is very lipophilic. Action: Ensure final HPLC injection solvent has at least 20% organic content (ACN/MeOH). |

| Multiple Peaks (HPLC) | Diastereomers | Reaction with L-amino acids creates a chiral urea. If the reagent contains impurities or if racemization occurs, peaks split. Action: Use high-purity amino acids; keep pH < 10 to avoid racemization. |

Safety & Handling

-

Isocyanates: Potent sensitizers and lacrimators. Inhalation can cause asthma-like symptoms. Always handle in a fume hood.

-

This compound: Solid form reduces volatility risk compared to liquid isocyanates, but dust is hazardous.

-

Waste: Quench all reaction mixtures with methanol or amine-containing waste streams before disposal to destroy active isocyanate.

References

-

Schotten-Baumann Reaction Conditions

-

Isocyanate Reactivity with Amino Acids

- Title: Reactions of 4-methylphenyl isocyan

- Source: PubMed (N

-

URL:[Link]

-

Analytical Derivatization Context

-

Reagent Properties

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. axionlabs.com [axionlabs.com]

- 6. georganics.sk [georganics.sk]

- 7. Cas 1591-98-6,this compound | lookchem [lookchem.com]

- 8. 1591-98-6|4-Bromo-2-methylphenylisocyanate|BLD Pharm [bldpharm.com]

- 9. 1591-98-6 this compound AKSci X8151 [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. 异氰酸 4-溴苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Analytical methods for quantifying 4-Bromo-2-methylphenyl isocyanate

An Application Guide to the Quantitative Analysis of 4-Bromo-2-methylphenyl isocyanate

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of this compound, a reactive intermediate crucial in the synthesis of various specialty chemicals and pharmaceutical compounds. Addressing the inherent challenges of analyzing highly reactive isocyanates, this document details robust methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to ensure reproducibility and accuracy for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative for this compound